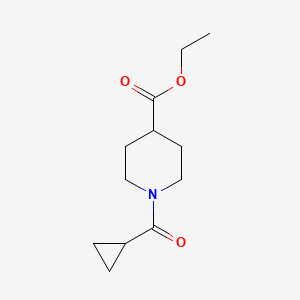![molecular formula C15H20O3 B8670245 [4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol](/img/structure/B8670245.png)
[4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol
Overview
Description
[4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol: is a chemical compound with the molecular formula C13H18O3 It is characterized by a spirocyclic structure, which includes a dioxaspirodecane ring attached to a phenylmethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol typically involves the reaction of 4-hydroxybenzaldehyde with 1,4-dioxaspiro[4.5]decane in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: SOCl2, PBr3, often under reflux conditions.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds, ethers.
Scientific Research Applications
Chemistry: In chemistry, [4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology: Its structural features make it a useful probe for investigating the mechanisms of enzyme catalysis and inhibition .
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways involved in diseases such as cancer and neurodegenerative disorders .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis, coatings, and adhesives .
Mechanism of Action
The mechanism of action of [4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, where it can act as an inhibitor or activator. This interaction can modulate the activity of the enzyme, leading to changes in metabolic pathways and cellular processes .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It may bind to specific receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
[4-(1,4-Dioxaspiro[4.5]dec-8-yl)phenyl]methanone: Similar structure but with a ketone group instead of a hydroxyl group.
[4-(1,4-Dioxaspiro[4.5]dec-8-yl)phenyl]ethanol: Similar structure but with an ethyl group instead of a methanol group.
Uniqueness: [4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications that require stability, reactivity, and specificity .
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
[4-(1,4-dioxaspiro[4.5]decan-8-yl)phenyl]methanol |
InChI |
InChI=1S/C15H20O3/c16-11-12-1-3-13(4-2-12)14-5-7-15(8-6-14)17-9-10-18-15/h1-4,14,16H,5-11H2 |
InChI Key |
JORGHWROGQGSFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C3=CC=C(C=C3)CO)OCCO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

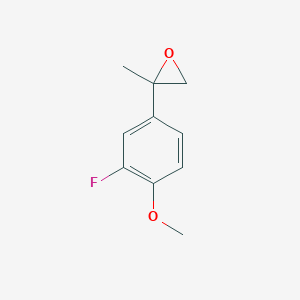
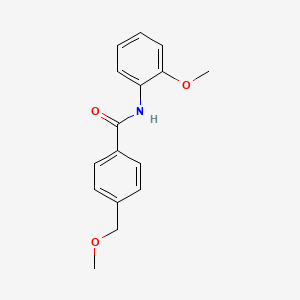
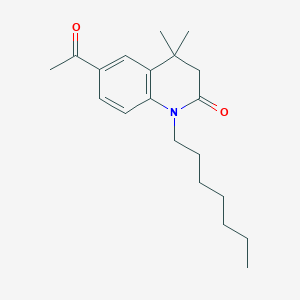
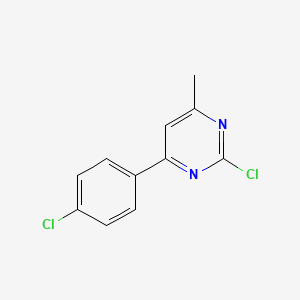

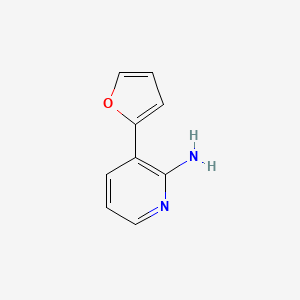
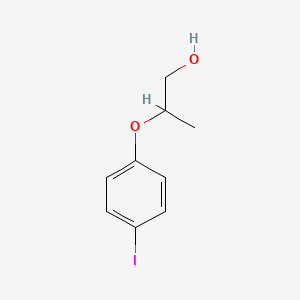
![4-Nitro-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene](/img/structure/B8670227.png)
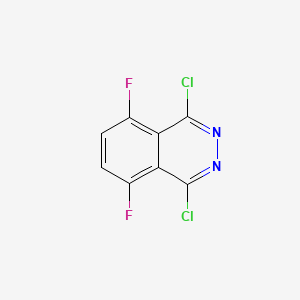
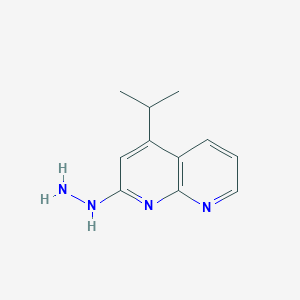
![N-[4-(2-Benzoyl-4-chloro-phenylsulfamoyl)-phenyl]-acetamide](/img/structure/B8670255.png)

